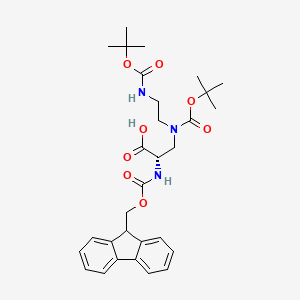

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

Description

BenchChem offers high-quality Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O8/c1-29(2,3)40-26(36)31-15-16-33(28(38)41-30(4,5)6)17-24(25(34)35)32-27(37)39-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,15-18H2,1-6H3,(H,31,36)(H,32,37)(H,34,35)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFYKLFJOYHCMQ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Stereochemical Advantage: Engineering Chiral PNA Monomers for High-Fidelity DNA Recognition

Executive Summary

Peptide Nucleic Acid (PNA) has long been recognized for its resistance to enzymatic degradation and its ability to bind DNA with high affinity.[1][2] However, "classic" achiral PNA (aegPNA) suffers from two critical biophysical limitations: entropic penalty during binding and poor aqueous solubility .

This guide details the transition from achiral to chiral

Structural Dynamics: The Pre-organization Principle

The Entropy Problem in Achiral PNA

Classic PNA possesses an achiral, flexible polyamide backbone. In solution, single-stranded achiral PNA exists as a random coil (high entropy). To bind a complementary DNA strand, it must undergo a conformational shift to adopt a helical structure (low entropy). This requirement creates a thermodynamic penalty:

For achiral PNA, the highly negative

The Chiral -PNA Solution

Introducing a substituent at the

-

Mechanism: The steric bulk of the

-substituent restricts rotation around the backbone bonds, locking the monomer into the required rotamer for Watson-Crick pairing. -

Result: The PNA is "pre-organized."[3][4][5][6] The entropic cost of binding is already "paid" during synthesis, leading to a drastically more favorable

upon hybridization.

Visualization: Energy Landscape of Binding

Figure 1: Comparative energy landscape showing the elimination of the conformational shift penalty in chiral

Monomer Design: The MiniPEG Modification

While helical pre-organization solves the affinity problem, PNA remains notoriously insoluble, often aggregating in physiological buffers. The solution is the MiniPEG-

By attaching a short diethylene glycol unit (MiniPEG) to the

-

Stereochemical Control: The MiniPEG chain provides the steric bulk necessary to induce the right-handed helix.

-

Solvation: The ether oxygens in the glycol chain hydrogen bond with water, creating a hydration shell that prevents aggregation and allows for high-concentration formulations.

Comparative Properties Table

| Property | Achiral aegPNA | ||

| Backbone Chirality | None | Alpha-Carbon | Gamma-Carbon |

| Conformation (ss) | Random Coil | Flexible | Pre-organized Helix |

| N/A | +1 to +2°C | +3 to +5°C | |

| Solubility | Poor (Aggregates) | Moderate (Cationic) | High (Neutral/Hydrophilic) |

| Strand Invasion | Requires Low Salt | Moderate | High Efficiency |

| Mismatch Discrim. | Standard | Good | Excellent |

Experimental Protocol: High-Fidelity Analysis

To validate the efficacy of chiral PNA monomers, a precise UV-melting analysis is required. This protocol ensures reproducibility and eliminates artifacts caused by aggregation.

Reagents & Setup

-

Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

-

Oligos: PNA probe (2 µM) and complementary DNA target (2 µM).

-

Instrument: UV-Vis Spectrophotometer with Peltier temperature controller (e.g., Cary 300).

Step-by-Step Methodology

-

Annealing (Critical Step):

-

Mix PNA and DNA in the buffer to a total volume of 1.0 mL.

-

Heat to 90°C for 5 minutes to denature any pre-existing aggregates.

-

Cool slowly to room temperature over 20 minutes. This ensures correct 1:1 hybridization rather than kinetic trapping of misfolded structures.

-

-

Data Acquisition:

-

Set the instrument to monitor absorbance at 260 nm .

-

Ramp Rate: 0.5°C per minute (faster rates cause hysteresis and inaccurate

values). -

Range: 15°C to 90°C.

-

-

Analysis:

-

Calculate the first derivative of the absorbance curve (

). -

The peak of the first derivative defines the Melting Temperature (

).

-

Workflow Visualization

Figure 2: Validated workflow for determining thermodynamic stability of PNA:DNA duplexes.

Therapeutic Implications

The shift to chiral

-

Double-Stranded DNA Invasion: Achiral PNA often fails to invade dsDNA at physiological salt concentrations due to the stability of the native DNA helix. The high affinity of

-PNA allows it to "invade" the duplex, displacing the non-complementary DNA strand to form a stable PNA-DNA D-loop. This is critical for antigene applications (blocking transcription). -

Single-Mismatch Discrimination: Because

-PNA is pre-organized, it is structurally rigid. If it encounters a single base mismatch, the structural penalty is severe, leading to a dramatic drop in -

Cellular Uptake: While achiral PNA is poorly taken up by cells, specific

-modifications (like guanidinium-based side chains) can mimic cell-penetrating peptides, enhancing cytosolic delivery without the need for transfection agents.

References

-

Nielsen, P. E., et al. (1991).[1][9] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link

-

Dragulescu-Andrasi, A., et al. (2006).[6] "A simple gamma-backbone modification preorganizes peptide nucleic acid into a helical structure."[3][6][10] Journal of the American Chemical Society.[11][12] Link

-

He, G., et al. (2009). "Synthesis and characterization of conformationally-preorganized, miniPEG-containing gammaPNAs with superior hybridization properties and water solubility." Journal of the American Chemical Society.[11][12] Link

-

Yeh, J. I., et al. (2010). "Crystal structure of chiral gammaPNA with complementary DNA strand: insights into the stability and specificity of recognition and conformational preorganization." Journal of the American Chemical Society.[11][12] Link

-

Bahal, R., et al. (2013). "Single-stranded γPNAs for in vivo site-specific genome editing via strand invasion." Current Gene Therapy. Link

Sources

- 1. chempep.com [chempep.com]

- 2. Synthesis and Characterization of Conformationally-Preorganized, MiniPEG-Containing γPNAs with Superior Hybridization Properties and Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of Chiral γ PNA with Complementary DNA Strand—Insights into the Stability and Specificity of Recognition and Conformational Preorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00017B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A simple gamma-backbone modification preorganizes peptide nucleic acid into a helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture - PMC [pmc.ncbi.nlm.nih.gov]

difference between aeg-PNA and gamma-PNA monomers

Technical Deep Dive: aeg-PNA vs. -PNA Monomers in Therapeutic Development

Executive Summary

Peptide Nucleic Acids (PNAs) have evolved from the first-generation achiral aeg-PNA (aminoethylglycine) to the structurally pre-organized, chiral

Structural & Stereochemical Analysis

The fundamental difference lies in the topology of the backbone and the resulting stereochemistry.

The aeg-PNA Monomer[1][2]

-

Structure: Composed of N-(2-aminoethyl)glycine units.[1][2][3][4][5][6][7][8]

-

Chirality: Achiral.

-

Conformation: Highly flexible.[4] In solution, single-stranded aeg-PNA adopts a random coil structure.

-

Consequence: Upon hybridization, the flexible backbone must undergo a conformational freeze to match the helical geometry of the target DNA/RNA. This results in a high entropic penalty (

), limiting the overall free energy gain (

The -PNA Monomer[1][10]

-

Structure: distinct substitution at the

-position (C - -center induces a right-handed helix (P-helix) in the single strand, which mimics the geometry of RNA and B-form DNA.

-

Conformation: Pre-organized.[2][3][4] The steric clash between the

-substituent and the adjacent carbonyl oxygen restricts rotation, locking the backbone into a helical motif even before binding. -

Consequence: The "pre-paid" entropic cost leads to exceptionally high binding affinity and sequence specificity.

Structural Visualization (Chemical Logic)

Figure 1: Comparative structural logic. aeg-PNA requires energy to fold upon binding, whereas

Physicochemical & Thermodynamic Profile

The introduction of the

Quantitative Comparison

| Feature | aeg-PNA (Classic) | Impact on Drug Design | |

| Solubility | Low; prone to aggregation | High (esp. with miniPEG) | Enables systemic delivery without complex formulations. |

| Binding Affinity ( | High | Very High ( | Allows shorter probes (10-15 mers) with high potency. |

| Specificity | Good | Excellent | Single-base mismatch discrimination is significantly sharper. |

| Strand Invasion | Slow; requires low salt | Fast; salt-independent | Superior for antigene applications (targeting dsDNA). |

| Cellular Uptake | Poor (requires carriers) | Improved (esp. Guanidine- | Potential for carrier-free delivery. |

The "Helical Pre-organization" Effect

In aeg-PNA, the free energy of binding (

Experimental Protocol: Solid-Phase Synthesis (SPS)

While both monomers use Fmoc chemistry,

Protocol: Optimized Fmoc-SPS for -PNA Oligomers

Objective: Synthesize a 12-mer

Reagents:

-

Resin: TentaGel S RAM (Low loading: 0.2–0.25 mmol/g) to reduce inter-chain aggregation.

-

Monomers: Fmoc-

-PNA monomers (A, C, G, T) with miniPEG modification. -

Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine) / 2,6-Lutidine.

-

Solvent: NMP (N-methyl-2-pyrrolidone).

Step-by-Step Workflow:

-

Resin Swelling:

-

Swell 10 mg resin in DCM (Dichloromethane) for 30 min. Wash with NMP (3x).

-

-

Deprotection (The Fmoc Cycle):

-

Treat resin with 20% Piperidine in NMP (2 x 5 min).

-

Critical Check: Monitor UV absorbance of the flow-through to ensure complete removal of the Fmoc group.

-

Wash with NMP (5x) and DCM (5x).

-

-

Coupling (The Critical Step):

-

Mix: 4 eq. Fmoc-

-PNA monomer + 3.8 eq. HATU + 8 eq. DIPEA/2,6-Lutidine in NMP. -

Concentration: Maintain monomer concentration at 0.2 M.

-

Incubation: Add to resin and shake for 30–45 min at room temperature.

-

Note:

-PNA couples faster than aeg-PNA due to reduced aggregation, but steric bulk requires HATU over HBTU.

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/Pyridine/NMP (1:25:25) for 2 min to block unreacted amines.

-

-

Cleavage:

-

Treat with TFA/Triisopropylsilane/m-Cresol (95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether.

-

Self-Validation Step:

-

Analyze crude product via MALDI-TOF.

-

Success Criteria: Major peak corresponds to calculated mass. Absence of "deletion sequences" (N-1 peaks) indicates successful coupling of the sterically hindered

-monomers.

Applications in Drug Development: Strand Invasion

The most distinct advantage of

Mechanism of Action: Strand Invasion

Figure 2: Antigene Mechanism. The pre-organized

Diagnostic Applications

In Fluorescence In Situ Hybridization (FISH) ,

References

-

Nielsen, P. E., et al. (1991).[1][8] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

-

Dragulescu-Andrasi, A., et al. (2006).[3][4][5] A simple gamma-backbone modification preorganizes peptide nucleic acid into a helical structure.[1][3][4][5][9] Journal of the American Chemical Society. Link

-

Sahu, B., et al. (2011). Synthesis of conformationally preorganized and cell-permeable guanidine-based gamma-peptide nucleic acids (gammaGPNAs).[2][9] The Journal of Organic Chemistry. Link

-

Bahal, R., et al. (2013). Single-stranded

PNAs for in vivo gene editing. Nature Communications. Link -

Ly, D. H., et al. (2022).[10] Development of the Right- and Left-Handed Gamma Peptide Nucleic Acid Building Blocks. Journal of Organic Chemistry. Link

Sources

- 1. chempep.com [chempep.com]

- 2. Synthesis of conformationally preorganized and cell-permeable guanidine-based gamma-peptide nucleic acids (gammaGPNAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ly Group | Department of Chemistry, Mellon College of Science [groups.chem.cmu.edu]

- 4. A simple gamma-backbone modification preorganizes peptide nucleic acid into a helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 9. researchgate.net [researchgate.net]

- 10. Development of the Right- and Left-Handed Gamma Peptide Nucleic Acid Building Blocks for On-Resin Chemical Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Coupling Strategies for Sterically Hindered PNA Monomers

Executive Summary

The synthesis of Peptide Nucleic Acids (PNA) presents unique challenges compared to standard DNA or peptide synthesis.[4] These challenges are exacerbated when introducing sterically hindered monomers , such as

While unmodified PNA is achiral,

This guide details optimized protocols for coupling hindered PNA monomers, transitioning from traditional HATU-based methods to superior COMU/Oxyma and microwave-assisted workflows.[1][2][3]

Mechanism of Failure & Strategic Solutions

The Steric Challenge

In standard PNA synthesis, the primary amine of the growing chain attacks the activated ester of the incoming monomer. In

-

Consequence 1 (Deletions): If the coupling time is insufficient, the chain is not extended.[3]

-

Consequence 2 (Aggregation): PNA is hydrophobic.[2][3][5] Slow reactions allow time for inter-chain aggregation (β-sheet like stacking), effectively burying the reactive amine.[1][2][3]

-

Consequence 3 (Racemization): Over-activating the monomer (e.g., high temperatures with strong bases) to overcome sterics can cause proton abstraction at the chiral

-carbon, destroying the optical purity essential for binding specificity.[2][3]

Reagent Selection Matrix

| Reagent | Reactivity | Racemization Risk | Recommendation for Hindered PNA |

| HATU | Very High | Moderate/High | Standard. Effective, but risk of epimerization increases with time/temp.[1][2] |

| COMU | Ultra High | Low | Preferred. Superior leaving group (Oxyma) minimizes racemization while maximizing velocity.[2][3] |

| PyBOP | Moderate | Low | Alternative. Good for manual synthesis if HATU/COMU are unavailable; requires longer times.[2] |

| DIC/Oxyma | High | Very Low | Microwave Standard. Best balance of safety and efficacy for heated reactions. |

Workflow Visualization

Figure 1: The Hindered PNA Coupling Cycle

This diagram illustrates the critical decision points where steric hindrance impacts the standard solid-phase synthesis (SPPS) cycle.

Caption: The PNA synthesis cycle highlighting the critical 'Coupling' phase where steric hindrance necessitates pre-activation and potential double-coupling strategies.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (The Gold Standard)

Best for:

Equipment: Automated Microwave Peptide Synthesizer (e.g., Biotage Initiator+ Alstra or CEM Liberty Blue). Scale: 10 µmol (typical).

Reagents:

-

Resin: ChemMatrix Rink Amide (Low loading: 0.2–0.4 mmol/g).[2][3] Crucial: High swelling reduces aggregation.[2][3]

-

Monomer Solution: 0.2 M Fmoc-PNA monomer in NMP.

-

Activator: 0.5 M COMU in NMP (or 0.5 M Oxyma Pure in NMP).[2][3]

-

Base: 2.0 M DIPEA in NMP (use Sym-collidine if Cys/His are present to prevent racemization).

Step-by-Step Procedure:

-

Swelling: Swell resin in NMP for 20 minutes at 40°C.

-

Deprotection: Treat with 20% Piperidine (2 x 3 min). Wash with NMP (4x).

-

Coupling (The Critical Step):

-

Washing: Wash extensively with NMP (4x) to remove excess reagents.[2][3]

-

Capping: Treat with 5% Acetic Anhydride / 6% 2,6-Lutidine / 89% NMP for 2 minutes.

-

Repeat: Continue cycle.

Why this works: Microwave energy overcomes the activation barrier caused by the

Protocol B: Manual Synthesis (High-Fidelity Alternative)

Best for: Labs without microwave synthesizers or extremely sensitive chiral monomers.[1][2][3]

Reagents:

Step-by-Step Procedure:

-

Pre-Activation (Mandatory):

-

In a separate vial, mix the PNA Monomer (4 eq), HATU (3.8 eq), and Base Solution (8 eq).

-

Vortex and let stand for 2–3 minutes . Do not exceed 5 minutes to avoid formation of unreactive guanidinium by-products.

-

-

Coupling:

-

Monitoring: Perform a Kaiser Test. If blue (positive for amines), repeat coupling.[1][2][3]

-

Capping: As in Protocol A.

Troubleshooting & Quality Control

Figure 2: Troubleshooting Logic Flow

Use this decision tree when purity drops or deletions occur.

Caption: Logic flow for addressing common failure modes in hindered PNA synthesis.

Analytical Validation[1]

-

HPLC: Run at 50-60°C . PNA aggregates at room temperature, leading to broad, uninterpretable peaks.[1][3]

-

Mass Spec: PNA is neutral.[2][8][9][10] Expect

or

References

-

Nielsen, P. E., et al. (1991).[1][2][3] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide."[1][2] Science. Link[2][3]

-

Sahu, B., et al. (2011).[1][2][3] "Synthesis of conformationally preorganized γ-peptide nucleic acid." Journal of Organic Chemistry. (Describes the initial synthesis and challenges of

-PNA). Link[2][3] -

El-Faham, A., & Albericio, F. (2011).[1][2][3] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Definitive guide on HATU vs COMU). Link[2][3]

-

Biotage Application Note. "Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers." (Source for 75°C/5min protocols). Link

-

LGC Biosearch Technologies. "Peptide Nucleic Acid (PNA) Synthesis Protocols." (Standard manual protocols and solvent recommendations). Link

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]

- 5. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 9. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 10. saspublishers.com [saspublishers.com]

Application Note: A Guide to the Incorporation of a Branched Diamino Linker into DNA Probes using Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

Abstract

This technical guide provides a comprehensive framework for the incorporation of the branched diamino linker, Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH, into synthetic DNA probes. This unique modifier introduces two primary amines, offering a platform for dual-labeling or the attachment of complex molecules, thereby enhancing the functionality of DNA probes for advanced diagnostics and therapeutic applications. We present a workflow that encompasses the conversion of the amino acid to a phosphoramidite derivative, its integration into solid-phase oligonucleotide synthesis, a detailed orthogonal deprotection strategy, and final purification. This guide is intended for researchers, scientists, and drug development professionals seeking to create highly functionalized nucleic acid conjugates.

Introduction: The Rationale for Branched Amino-Modification

Standard linear amino-linkers have long served as a reliable method for introducing a single point of attachment for labels, tags, or therapeutic moieties onto a DNA probe. However, the increasing complexity of applications in molecular diagnostics, targeted drug delivery, and nanotechnology necessitates more advanced functionalization strategies. The incorporation of a branched linker, such as one derived from Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH, provides two primary amine functionalities at a single modification site. This opens up possibilities for:

-

Dual Labeling: Attaching two different fluorescent dyes for sophisticated FRET (Förster Resonance Energy Transfer) studies or multiplexed detection.

-

Enhanced Signal Amplification: Conjugating multiple reporter molecules to a single probe to boost signal intensity in hybridization assays.

-

Complex Conjugate Assembly: Providing multiple attachment points for dendrimers, peptides, or drug molecules, creating highly tailored DNA-based constructs.[1]

The use of Fmoc and Boc protecting groups offers an orthogonal protection strategy, which is critical for the selective deprotection required during and after solid-phase synthesis.[2][] The Fmoc group is base-labile, making it compatible with removal during the standard ammonia-based cleavage and deprotection of the oligonucleotide.[2][4] In contrast, the Boc groups are acid-labile, allowing for their removal in a separate, controlled step after the main synthesis and initial purification are complete.[][]

The Workflow: From Amino Acid to Functionalized Probe

The successful incorporation of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH into a DNA probe is a multi-step process that requires careful planning and execution. The overall workflow is depicted below.

Caption: Overall workflow for incorporating the branched diamino linker.

Experimental Protocols

Part 1: Synthesis of the Phosphoramidite Reagent

The commercially available Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH must first be converted into a phosphoramidite to be compatible with automated DNA synthesizers.[6] This involves phosphitylation of the free hydroxyl group.

Note: This synthesis should be performed by a chemist experienced in phosphoramidite chemistry under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Acetonitrile

-

Standard glassware for anhydrous reactions

Protocol:

-

Dissolve Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH in anhydrous DCM.

-

Add DIPEA to the solution and cool to 0°C.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dissolved in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product using flash silica gel chromatography to yield the final phosphoramidite reagent.

-

Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum. Store under argon at -20°C.

Part 2: Solid-Phase Oligonucleotide Synthesis

The synthesized phosphoramidite can be incorporated at any desired position (5', internal, or 3') within the oligonucleotide sequence using a standard automated DNA synthesizer.

Key Considerations:

-

Coupling Efficiency: Modified phosphoramidites, especially those with significant steric bulk, may exhibit lower coupling efficiencies than standard A, C, G, and T phosphoramidites.[7] It is recommended to increase the coupling time for this specific monomer.

-

Reagent Preparation: Dissolve the custom phosphoramidite in anhydrous acetonitrile to the standard concentration used on your synthesizer (typically 0.1 M).

Standard Synthesis Cycle: The incorporation of the modifier follows the standard phosphoramidite cycle:

-

Deblocking: Removal of the 5'-DMT group from the growing DNA chain with an acid (e.g., trichloroacetic acid).

-

Coupling: Activation of the custom phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT)) and coupling to the free 5'-hydroxyl group of the DNA chain. A coupling time of 5-10 minutes is recommended for this modified phosphoramidite.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

Caption: The four-step phosphoramidite synthesis cycle.

Part 3: Orthogonal Deprotection and Purification

A multi-stage deprotection and purification strategy is essential to obtain the final, functionalized probe.

Step 1: Cleavage, Base and Phosphate Deprotection, and Fmoc Removal

-

Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.

-

Add 1-2 mL of AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous 40% Methylamine).

-

Incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the solid support, removes the protecting groups from the DNA bases (e.g., isobutyryl for G, benzoyl for A and C), removes the cyanoethyl phosphate protecting groups, and removes the base-labile Fmoc group.[4]

-

Cool the vial on ice and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

Step 2: Initial Purification (Boc Groups Intact) The crude product at this stage is a mixture of the full-length product (with two Boc-protected amines) and shorter failure sequences. Purification at this stage is highly recommended.

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with the 5'-DMT group left on ("DMT-on") is the preferred method.[8][9] The lipophilic DMT group causes the full-length product to be strongly retained on the C18 column, while the non-DMT-bearing failure sequences elute early.

-

Protocol:

-

Evaporate the AMA from the crude oligo solution.

-

Redissolve the pellet in a suitable buffer (e.g., 0.1 M TEAA, pH 7.0).

-

Inject onto a semi-preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile in 0.1 M TEAA.

-

Collect the major DMT-on peak.

-

Lyophilize the collected fraction.

-

Step 3: Boc Group Deprotection The acid-labile Boc groups are now removed to expose the two primary amines.

-

Protocol:

-

Resuspend the lyophilized, DMT-on, Boc-protected oligonucleotide in 200-500 µL of an 80:20 (v/v) mixture of acetic acid and water. This step also removes the 5'-DMT group.

-

Alternatively, for more robust deprotection, treat the oligonucleotide with a 50% aqueous solution of trifluoroacetic acid (TFA) for 30 minutes at room temperature.[]

-

Quench the reaction by adding a sufficient amount of a buffer like 3M sodium acetate to neutralize the acid.

-

Precipitate the oligonucleotide by adding cold ethanol.

-

Step 4: Final Purification and Desalting A final purification step is necessary to remove the cleaved Boc groups and salts.

-

Method: RP-HPLC ("DMT-off") is again a suitable method. The now more hydrophilic diamino-modified oligonucleotide will have a different retention time than its Boc-protected precursor. Alternatively, desalting via size-exclusion chromatography (e.g., a NAP-10 column) can be used.

-

Protocol (HPLC):

-

Redissolve the precipitated oligonucleotide in HPLC-grade water.

-

Inject onto a C18 HPLC column.

-

Elute with an acetonitrile/TEAA gradient.

-

Collect the main peak corresponding to the final product.

-

Lyophilize to obtain the purified diamino-modified DNA probe.

-

Part 4: Post-Synthesis Conjugation

The two deprotected primary amines are now available for conjugation with amine-reactive molecules, such as N-hydroxysuccinimide (NHS) esters.[10][11]

Materials:

-

Purified diamino-modified DNA probe

-

Amine-reactive label (e.g., a fluorescent dye NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation Buffer (e.g., 0.1 M sodium tetraborate, pH 8.5)[12]

Protocol:

-

Dissolve the DNA probe in the conjugation buffer to a final concentration of approximately 0.5-1.0 mM.

-

Dissolve the NHS ester label in DMSO to a concentration of ~14 mM.

-

Add a 10-20 fold molar excess of the dissolved NHS ester to the DNA solution.

-

Incubate at room temperature for 2-4 hours, protected from light.

-

Purify the final conjugate using RP-HPLC to remove unreacted label.

Data and Expected Outcomes

| Parameter | Typical Value/Observation | Rationale |

| Modifier Coupling Efficiency | 90-98% | Modified phosphoramidites can have lower reactivity due to steric hindrance.[7] Longer coupling times help to maximize this value. |

| Overall Synthesis Yield | Lower than standard oligos | The final yield is a product of the coupling efficiencies at every step. The lower efficiency of the modifier will impact the overall yield. |

| HPLC Profile (Post-Deprotection) | A single major peak | Successful synthesis and purification should result in a product with >90% purity as determined by HPLC analysis. |

| Mass Spectrometry | Confirmed mass of the final product | ESI-MS or MALDI-TOF analysis should be used to confirm the identity and purity of the final diamino-modified oligonucleotide. |

Conclusion

The incorporation of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH provides a powerful strategy for creating DNA probes with enhanced functionality. The branched structure offering two primary amines enables advanced applications in diagnostics and therapeutics that are not possible with traditional single-amine linkers. The orthogonal Fmoc/Boc protection scheme, while requiring a multi-step deprotection and purification process, allows for the controlled and specific unmasking of the reactive amine groups. The protocols outlined in this guide, based on established principles of phosphoramidite chemistry and bioconjugation, provide a robust framework for researchers to successfully synthesize and utilize these advanced DNA probes.

References

- W. S. G. R. D. A. P. S. A. J. D. Gryaznov, S. M. (2001). Synthesis and properties of oligonucleotides containing a 3'-N-phosphoramidate linkage. Nucleic Acids Research, 29(23), 4962–4969.

-

ACS Publications. (2001, February 10). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry. Retrieved from [Link]

-

Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]

-

Glen Research. (n.d.). Chemical Modification of the 5'-Terminus of Oligonucleotides. Retrieved from [Link]

-

Eurofins Genomics. (n.d.). How do you synthesise your oligos? - DNA & RNA Oligonucleotides FAQs. Retrieved from [Link]

-

MDPI. (2022, December 3). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Versatile DNA‐Conjugated Aldehydes by Controlled Oxidation of Amines. Retrieved from [Link]

-

PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

Glen Research. (n.d.). DNA Purification. Glen Report 2-11. Retrieved from [Link]

-

Oxford Academic. (2025, March 7). Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection. Nucleic Acids Research. Retrieved from [Link]

- Google Patents. (n.d.). WO2010062404A2 - N-fmoc nucleosides and phosphoramidites, and oligonucleotide synthesis.

-

Matrix Innovation. (n.d.). Fmoc-L-Dap(Boc)-OH. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). The Role of HPLC in DNA Analysis. Retrieved from [Link]

-

RayBiotech. (n.d.). Fmoc-Dap(Boc)-OH. Retrieved from [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Val-Ala(NB) phosphoramidite. Fmoc-Ala-Cl: Fmoc-L-alanyl... Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 6. twistbioscience.com [twistbioscience.com]

- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 8. eu.idtdna.com [eu.idtdna.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 11. idtdna.com [idtdna.com]

- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

Application Note: High-Efficiency Loading of Fmoc-L-Dap Monomers onto Solid Support Resins

Topic: procedure for loading Fmoc-L-Dap monomers onto resins Content Type: Application Notes and Protocols

Abstract & Introduction

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid frequently utilized in peptidomimetics to introduce conformational constraints, facilitate salt-bridge formation, or serve as a handle for bio-orthogonal conjugation (e.g., via Alloc or Mtt protected side chains). However, the incorporation of Fmoc-L-Dap derivatives onto solid supports presents distinct challenges compared to standard canonical amino acids.

The primary challenges include:

-

Racemization Susceptibility: Like Cysteine and Histidine, the activation of the

-carboxylic acid in Dap derivatives can lead to racemization via oxazolone formation, particularly when using strong bases or high temperatures. -

Solubility: The polarity of the protected side chain (e.g., Fmoc-L-Dap(Boc)-OH) often requires optimized solvent mixtures (DCM/DMF) for effective resin penetration.

-

Orthogonality: Selecting the correct side-chain protection (Boc, Alloc, ivDde, Mtt) is critical for the intended downstream applications (e.g., cyclization vs. linear elongation).

This guide provides validated protocols for loading Fmoc-L-Dap monomers onto 2-Chlorotrityl Chloride (2-CTC) , Wang , and Rink Amide resins, emphasizing strategies to maximize loading efficiency while minimizing racemization.

Materials & Reagents

Reagents

-

Monomers:

-

Fmoc-L-Dap(Boc)-OH (Standard for linear sequences)

-

Fmoc-L-Dap(Alloc)-OH (For orthogonal side-chain deprotection/cyclization)

-

Fmoc-L-Dap(Mtt)-OH (For mild acid deprotection)

-

-

Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, HATU.

-

Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine.

-

Solvents: Dichloromethane (DCM, Anhydrous), N,N-Dimethylformamide (DMF, Peptide Grade).

-

Capping Agents: Methanol (HPLC grade), Acetic Anhydride.[1]

Resins

-

2-Chlorotrityl Chloride (2-CTC) Resin: (100–200 mesh, ~1.0–1.6 mmol/g). Recommended for C-terminal acids.

-

Wang Resin: (100–200 mesh, ~0.6–1.0 mmol/g).

-

Rink Amide MBHA Resin: (100–200 mesh, ~0.5–0.7 mmol/g). Recommended for C-terminal amides.[2]

Critical Considerations: The "Why" Behind the Protocol

Minimizing Racemization

The loading step is the most critical point for stereochemical integrity.

-

2-CTC Resin: This is the gold standard for loading C-terminal Fmoc-L-Dap-OH. The reaction proceeds via an SN1 mechanism where the resin generates a stabilized carbocation. The amino acid carboxylate attacks this cation without prior activation of the carboxyl group, effectively eliminating the risk of oxazolone-mediated racemization.

-

Wang/Rink Resin: These require activation of the Fmoc-L-Dap-OH carboxyl group (e.g., using DIC/HOBt or HATU). Activated Dap species are prone to proton abstraction at the

-carbon due to the electron-withdrawing effect of the

Solvent Selection[1][2][4]

-

DCM: Essential for swelling polystyrene (PS) resins (like 2-CTC) and maintaining the stability of the trityl chloride linker.

-

DMF: Required to solubilize Fmoc-Dap derivatives.

-

Strategy: Use a DCM/DMF mixture (typically 9:1 or 4:1) to balance resin swelling with monomer solubility.

Experimental Protocols

Protocol A: Loading Fmoc-L-Dap onto 2-Chlorotrityl Chloride (2-CTC) Resin

Application: Synthesis of C-terminal Dap peptide acids. Mechanism: Nucleophilic substitution (SN1) driven by base.

Step-by-Step Procedure:

-

Resin Preparation:

-

Weigh appropriate amount of 2-CTC resin into a fritted polypropylene syringe or glass reaction vessel.

-

Wash: Rapidly wash with dry DCM (3 x 1 min) to remove storage stabilizers. Do not prolonged swell in DCM before adding reagents as hydrolysis of the chloride can occur.

-

-

Monomer Dissolution:

-

Calculate 0.6 – 0.8 equivalents of Fmoc-L-Dap(X)-OH relative to the nominal resin substitution (to control loading and prevent aggregation).

-

Dissolve the amino acid in dry DCM (approx. 10 mL per gram of resin).[1][3] If solubility is poor, add minimal dry DMF (up to 20% v/v).

-

Add 4.0 equivalents of DIPEA to the amino acid solution.

-

-

Coupling (Loading):

-

Add the Amino Acid/Base solution immediately to the dry resin.

-

Agitate: Shake gently for 1 to 2 hours at room temperature.

-

Note: The trityl chloride is moisture sensitive; ensure the vessel is sealed.

-

-

Capping (Quenching):

-

To block unreacted trityl chloride sites (which could react with subsequent amino acids), add Methanol (HPLC grade, 0.8 mL per gram of resin) directly to the reaction mixture.

-

Agitate for an additional 15–20 minutes .

-

-

Washing:

-

Drying:

-

Dry the resin under vacuum or nitrogen flow if storing.

-

Figure 1: Workflow for racemization-free loading of Fmoc-L-Dap onto 2-CTC resin.

Protocol B: Loading Fmoc-L-Dap onto Rink Amide Resin

Application: Synthesis of C-terminal Dap peptide amides. Mechanism: Amide bond formation (requires activation).

Step-by-Step Procedure:

-

Resin Preparation:

-

Activation (The Critical Step):

-

Use DIC/Oxyma Pure to minimize racemization. Avoid HATU/DIPEA for the first loading of Dap if possible, as the basic environment promotes epimerization.

-

Mixture: Dissolve Fmoc-L-Dap(X)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

-

Add DIC (3 eq) and shake for 2 minutes to pre-activate (formation of oxyma ester).

-

-

Coupling:

-

Add the pre-activated solution to the deprotected resin.

-

Agitate for 2 to 4 hours at room temperature.

-

Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), recouple using fresh reagents.

-

-

Capping:

-

After confirmed coupling, cap unreacted amine sites on the linker using Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 minutes.

-

Figure 2: Workflow for loading Fmoc-L-Dap onto Rink Amide resin emphasizing mild activation.

Quality Control: Determination of Resin Loading

It is mandatory to quantify the loading efficiency to ensure accurate stoichiometry for subsequent steps.

UV Spectrophotometric Method (Fmoc Test)

This method relies on the cleavage of the Fmoc group and measurement of the dibenzofulvene-piperidine adduct.[7]

-

Sample: Dry the loaded resin thoroughly. Weigh exactly 5–10 mg into a volumetric flask (e.g., 25 mL).

-

Cleavage: Add 20% Piperidine in DMF to the flask, filling to the mark.

-

Incubation: Shake for 20 minutes.

-

Measurement:

-

Transfer a specific volume to a quartz cuvette (dilute if necessary to keep Abs < 1.0).

-

Measure Absorbance (Abs) at 290 nm (Reference: DMF).

-

-

Calculation:

Note: The factor 1.65 accounts for the extinction coefficient of the adduct at 290 nm (

Data Summary Table

| Parameter | 2-CTC Loading | Rink Amide Loading | Wang Loading |

| Primary Mechanism | SN1 (Carbocation) | Amide Bond Formation | Esterification (Activated) |

| Racemization Risk | Very Low | Moderate | High (if DMAP used) |

| Preferred Reagents | DIPEA (Base only) | DIC / Oxyma | DIC / HOBt / DMAP(cat) |

| Typical Loading | 0.4 – 0.8 mmol/g | 0.3 – 0.6 mmol/g | 0.5 – 0.8 mmol/g |

| Capping Reagent | Methanol | Acetic Anhydride | Acetic Anhydride |

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Loading (<0.3 mmol/g) | Poor solubility of Fmoc-Dap; Wet reagents (hydrolysis of 2-CTC).[8] | Use dry DCM/DMF (4:1). Ensure resin is not air-dried too long (humidity). Increase reaction time. |

| Racemization Detected | High base concentration; High temperature; Use of DMAP. | Switch to 2-CTC resin.[1][6] If using Rink/Wang, use DIC/Oxyma and omit DIPEA/NMM. Keep temp < 25°C. |

| Aggregation (Gel-like resin) | Overloading of resin (>0.8 mmol/g).[9] | Aim for lower loading (0.4–0.5 mmol/g) by limiting the input amino acid. |

| Incomplete Fmoc Removal | Aggregation of hydrophobic side chains (e.g., Dap(Mtt)). | Use DBU (2%) in Piperidine/DMF for deprotection, or heat to 40°C (caution with racemization). |

References

-

Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][10] Chemical Reviews, 109(6), 2455-2504. Link

- Albericio, F., & Tulla-Puche, J. (2008). "The Application of 2-Chlorotrityl Chloride Resin in Solid Phase Synthesis." International Journal of Peptide Research and Therapeutics, 14, 209-211.

-

Merck/MilliporeSigma. "Novabiochem® Peptide Synthesis Protocols." Link

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394-9403. Link

Sources

- 1. peptideweb.com [peptideweb.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]

Troubleshooting & Optimization

Technical Support Center: A Guide to Troubleshooting Low Coupling Yields with Gamma-PNA Monomers

Welcome to the technical support center for advanced nucleic acid analogs. This guide is designed for researchers, scientists, and drug development professionals who are working with gamma-modified Peptide Nucleic Acid (γPNA) monomers and encountering challenges with coupling efficiency during solid-phase synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to diagnose and resolve these complex synthetic challenges.

Gamma-PNA oligomers offer remarkable advantages, including enhanced aqueous solubility, reduced aggregation, and superior binding affinity to DNA and RNA targets.[1][2] However, the very modification that confers these benefits—the substituent on the gamma (γ) carbon of the N-(2-aminoethyl)glycine backbone—introduces significant steric hindrance, which can make achieving high coupling yields a formidable task.[3] This guide will walk you through a logical, symptom-based approach to troubleshooting, grounded in the principles of peptide and nucleic acid chemistry.

Section 1: Understanding the Core Challenge: The 'Why' Behind Low Coupling Yields

The primary reason γPNA monomers are more difficult to couple than their standard counterparts is steric hindrance . The substituent at the gamma position physically obstructs the approach of the activated monomer to the free N-terminal amine of the growing PNA chain on the solid support. This steric clash slows down the rate of the crucial amide bond formation. Consequently, standard coupling conditions that are sufficient for AEG-PNA synthesis often result in incomplete reactions and low yields with γPNA.[3]

Understanding this fundamental obstacle is the first step toward overcoming it. Our troubleshooting strategy will therefore focus on systematically optimizing the factors that can mitigate the effects of this steric barrier.

Section 2: Troubleshooting Guide: Your Questions Answered

This section is structured in a question-and-answer format to directly address the common issues you may be facing in the lab.

Q1: My final crude product shows low yield and a high proportion of failure sequences by HPLC. Where should I begin my troubleshooting?

This is the most common issue and points to a systemic problem in the synthesis cycle. Before diving into complex optimizations, it's crucial to verify the integrity of your foundational components: reagents and monomers.

Answer: Start with the most likely and easiest-to-fix culprits. The logical flow for troubleshooting is to first rule out issues with your raw materials before adjusting synthesis parameters.

Step 1: Verify Reagent and Solvent Quality. PNA synthesis, much like solid-phase peptide synthesis (SPPS), is highly sensitive to moisture and impurities.[1][4]

-

Solvents: Use fresh, anhydrous, peptide-grade solvents (NMP is often preferred for its solvating properties).[5][6] DMF is also common but can contain trace amine impurities that degrade monomer solutions over time.[7]

-

Coupling Reagents: Activators like HATU and HBTU are hygroscopic. Ensure they are stored in a desiccator and use fresh solutions. An older or improperly stored activator is a frequent cause of poor coupling.

-

Bases: Ensure your non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) is pure and anhydrous.

Step 2: Assess Monomer Integrity. Gamma-PNA monomers can be susceptible to degradation, especially if stored improperly.

-

Visual Inspection: Check for any change in color or clumping of the dry monomer powder.

-

Small-Scale Test Coupling: Before committing to a full synthesis, perform a single coupling of a problematic γPNA monomer to a simple amino-functionalized resin. Cleave and analyze the product by mass spectrometry. This definitively confirms the monomer's reactivity.

Below is a workflow to guide your initial troubleshooting steps.

Caption: Initial troubleshooting workflow for low PNA yield.

Q2: I've confirmed my reagents and monomers are of high quality, but my yields are still poor, especially for γPNA additions. What should I optimize next?

Answer: Now you must address the kinetic challenge of coupling a sterically hindered monomer. This involves modifying the reaction conditions to favor the desired amide bond formation over side reactions or incomplete reactions.

1. Increase Coupling Time: The simplest and often most effective change is to extend the coupling time for γPNA monomers. While a standard PNA monomer might couple efficiently in 30-60 minutes, a γPNA monomer may require 2 hours or even longer to achieve a comparable yield.[6]

2. Increase Monomer Concentration: Using a higher concentration of the activated monomer can help drive the reaction to completion by increasing the frequency of effective collisions. Consider increasing the equivalents of γPNA monomer from the standard 4-5 eq. to 8-10 eq.

3. Employ a "Double Coupling" Strategy: Perform the coupling step twice. After the initial coupling reaction, wash the resin and then add a fresh solution of activated γPNA monomer to couple any remaining free amines.[8] This is a very common and effective strategy for difficult couplings.

4. Switch to a More Potent Activating Reagent: Standard coupling reagents may not be sufficient. For particularly stubborn couplings, more powerful reagents can be used.

-

Uronium/Aminium Salts: HATU is a common choice, but for γPNA, COMU or PyAOP might offer better performance due to the formation of a more reactive activated ester.[6]

-

Specialized Reagents: For extremely hindered systems, reagents like TOPPipU have been shown to achieve superior yields in PNA synthesis.[3]

5. Consider Microwave-Assisted Synthesis: Microwave energy can significantly accelerate the rate of coupling reactions, driving difficult couplings to completion in a fraction of the time required at room temperature.[6][9] Coupling times can often be reduced to 5-10 minutes at elevated temperatures (e.g., 75°C).[9]

Q3: My HPLC analysis shows a clean product, but the mass spectrum reveals a significant peak at M+71 or M+97. What is happening?

Answer: This indicates that a significant portion of your chains are being prematurely "capped." The capping group, typically from acetic anhydride in your capping solution, is reacting with the unreacted N-terminal amine. An M+71 peak often corresponds to guanidinylation of the N-terminus by HATU/HBTU, a known side reaction, especially during slow couplings.[10]

This is a direct consequence of inefficient coupling. When the γPNA monomer fails to couple completely within the allotted time, the subsequent capping step acetylates the unreacted amine, terminating the chain.

Solutions:

-

Optimize Coupling (as above): The primary solution is to improve the coupling efficiency using the strategies in Q2. A more complete coupling reaction leaves fewer free amines to be capped.

-

Re-evaluate Capping: While necessary, ensure your capping step is not excessively long or harsh. The goal is to cap only the small fraction of unreacted sites.

The PNA synthesis cycle is a loop of deprotection, coupling, and capping. Inefficiency in the coupling step directly leads to the formation of capped failure sequences.

Caption: The Solid-Phase PNA Synthesis Cycle.

Section 3: Optimized Protocols for Success

Here are detailed protocols for key troubleshooting and optimization steps.

Protocol 3.1: Small-Scale Test Coupling for Monomer QC

-

Resin Preparation: Swell ~10 mg of an appropriate amine-functionalized resin (e.g., Rink Amide) in a fritted syringe with NMP.

-

Deprotection: If the resin is Fmoc-protected, deprotect with 20% piperidine in NMP for 10 minutes. Wash thoroughly with NMP (5x).

-

Monomer Activation: In a separate vial, dissolve the γPNA monomer (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in NMP. Allow to pre-activate for 2-3 minutes.

-

Coupling: Add the activated monomer solution to the resin. Agitate at room temperature for 2 hours.

-

Wash: Wash the resin thoroughly with NMP (5x) and DCM (5x). Dry the resin under vacuum.

-

Cleavage: Cleave the monomer from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1.5 hours.

-

Analysis: Precipitate the product in cold diethyl ether, centrifuge, and decant. Analyze the dried product by MALDI-TOF or LC-MS to confirm the presence of the correctly coupled monomer.

Protocol 3.2: Optimized Double Coupling Cycle for a γPNA Monomer

-

Fmoc-Deprotection: Perform standard Fmoc deprotection of the resin-bound PNA chain.

-

First Coupling:

-

Prepare the activated γPNA monomer solution (e.g., 5 eq. monomer, 4.9 eq. HATU, 10 eq. DIPEA in NMP).

-

Add to the resin and allow to react for 1.5 - 2 hours.

-

Drain the reaction vessel and wash the resin thoroughly with NMP (3x).

-

-

Second Coupling:

-

Prepare a fresh solution of activated γPNA monomer as in step 2.

-

Add to the same resin and allow to react for another 1.5 - 2 hours.

-

Drain and wash thoroughly with NMP (5x).

-

-

Capping: Proceed with the standard capping step to terminate any remaining unreacted chains.

Section 4: Quick Reference Data

The following table summarizes the key parameters that often need adjustment when transitioning from standard PNA to γPNA synthesis. These are starting points for optimization.

| Parameter | Standard AEG-PNA | Gamma (γ)-PNA (Recommended Start) | Rationale for Change |

| Monomer Equivalents | 4 - 5 eq. | 8 - 10 eq. | Overcomes unfavorable kinetics by increasing reactant concentration. |

| Coupling Time (RT) | 30 - 60 min | 2 - 4 hours (or overnight) | Allows more time for the sterically hindered reaction to proceed to completion. |

| Coupling Strategy | Single Coupling | Double Coupling | Ensures maximum coupling efficiency by addressing unreacted sites in a second step. |

| Activator Choice | HATU / HBTU | HATU, COMU, PyAOP | More potent activators form a more reactive species to overcome steric hindrance. |

| Microwave Conditions | 5 min @ 50-60°C | 6 - 10 min @ 75-85°C | Increased energy input dramatically accelerates slow coupling reactions.[9] |

References

-

Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2764-2789. [Link]

-

Joshi, P. M., et al. (2019). A Review of Peptide Nucleic Acid. Journal of Pharmaceutical Sciences and Research, 11(1), 104-109. [Link]

-

biosyn GmbH. (2023). Peptide nucleic acids (PNA) – Overview. [Link]

-

Destina Genomics. (n.d.). Custom PNA synthesis. [Link]

-

Varma, S. J., et al. (2019). Gamma-PNA Chemical Building Blocks: Methodoly Development, Synthesis and Application. Graduate Theses and Dissertations. [Link]

-

Eritja, R., et al. (1998). Synthesis and Properties of DNA-PNA Chimeric Oligomers. Nucleic Acids Research, 26(15), 3544–3550. [Link]

-

Panagene. (n.d.). PNA Synthesis by Novel Amide Formation. Technology Networks. [Link]

-

ResearchGate. (2014). Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation?. [Link]

-

Tedeschi, T., et al. (2014). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Biosciences, 2(10), 685-689. [Link]

-

Waldeck, W., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(8), 668-678. [Link]

Sources

- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 2. Custom PNA synthesis - Destina Genomics [destinagenomics.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. saspublishers.com [saspublishers.com]

- 10. researchgate.net [researchgate.net]

preventing racemization of Fmoc-L-Dap derivatives during SPPS

Current Status: Online Operator: Senior Application Scientist (Ph.D., Peptide Chemistry) Ticket ID: DAP-RAC-001 Subject: Prevention of Racemization and Side-Reactions in Fmoc-L-Diaminopropionic Acid (Dap) Derivatives

The "Dap Dilemma": Executive Summary

Welcome to the technical support center. You are likely here because your Fmoc-L-Dap-containing peptide shows significant chiral impurities (D-isomer), low yields, or unexplained mass shifts (e.g., -18 Da or +85 Da).

The Core Problem: L-2,3-Diaminopropionic acid (Dap) is structurally unique.[1] Its side-chain amine is attached to the

Consequently, Dap derivatives are hypersensitive to base-catalyzed racemization (enolization) and

Mechanistic Insight: Why is your Dap failing?

To fix the problem, you must understand the enemy. The failure mode is rarely "bad luck"; it is chemically deterministic.

The Racemization & Elimination Pathway

When a base (like Piperidine or DIEA) is present, the electron-poor nature of the Dap side chain facilitates the abstraction of the

Figure 1: The dual failure modes of Fmoc-Dap derivatives: Direct enolization (Racemization) and

Troubleshooting & FAQs

Q1: Which side-chain protecting group (PG) should I use?

Recommendation: Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Boc)-OH .[2]

-

Fmoc-Dap(Boc)-OH: The safest option for linear peptides. The carbamate protection reduces the electron-withdrawing nature of the side chain compared to acyl groups. However, it is not orthogonal (removes with TFA).

-

Fmoc-Dap(Alloc)-OH: The gold standard for branching/cyclization. It is stable to TFA and Piperidine, and the Alloc group exerts similar electronic shielding to Boc.

-

Fmoc-Dap(Mtt)-OH: Proceed with Caution. While Mtt is popular for Lys/Orn, Dap(Mtt) is riskier. Unlike Dab(Mtt) (Diaminobutyric acid), which undergoes rapid lactamization (5-membered ring), Dap(Mtt) is more prone to racemization due to the bulky trityl group not shielding the inductive effect as effectively as a carbamate, and the steric bulk slows down coupling, requiring longer reaction times (more time for racemization).

-

Fmoc-Dap(Fmoc)-OH: AVOID. Extremely poor solubility often forces the use of DMSO or high temperatures, which guarantees racemization.

Q2: I am using HATU/DIEA. Is that a problem?

Yes, this is the #1 cause of Dap racemization. Uronium/Aminium salts (HATU, HBTU) require a tertiary base (DIEA, NMM) to function. The moment you add DIEA to Fmoc-Dap-OH, you initiate the enolization mechanism shown in Figure 1 before the coupling even occurs.

Solution: Switch to DIC/Oxyma Pure .

-

Why? This chemistry is essentially base-free (or slightly acidic/neutral). Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior racemization suppressant compared to HOBt [1].

Q3: If I must use a base (e.g., for on-resin cyclization), which one?

Use 2,4,6-Trimethylpyridine (Collidine) or TMP.

Collidine is a weaker base than DIEA and sterically hindered. It is sufficient to drive the reaction but significantly slower at abstracting the

Q4: I see a +85 Da impurity. What is it?

This is Piperidino-alanine .

-

Fmoc-Dap undergoes

-elimination to form Dehydroalanine (ΔAla). -

During Fmoc removal, the Piperidine acts as a nucleophile and attacks the double bond of ΔAla via Michael addition.

-

Fix: Minimize Fmoc deprotection times (e.g., 2 x 3 min instead of 2 x 10 min) and use DBU/Piperidine cocktails with caution.

Optimized Experimental Protocol

This protocol is designed to be self-validating . If you follow these steps and still see racemization, the issue lies with the raw material quality or resin aggregation, not the chemistry.

Reagents Required[3][4][5][6][7][8]

-

Coupling Reagent: DIC (Diisopropylcarbodiimide)[3]

-

Additive: Oxyma Pure

-

Solvent: DMF (strictly amine-free)

-

Amino Acid: Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Boc)-OH[2]

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Preparation | Dissolve Fmoc-Dap-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF. | Do NOT add base. Ensure the solution is clear. |

| 2. Activation | Cool the solution to 0°C (ice bath) for 2 minutes. Add DIC (1.0 eq). | Cold activation suppresses initial enolization. Pre-activation time should be < 2 mins. |

| 3. Coupling | Add the cold mixture to the resin. Allow to warm to RT naturally. | Do NOT heat. Microwave coupling of Dap is a high-risk operation. |

| 4. Duration | Couple for 45–60 minutes. | Extended coupling (>2 hrs) increases racemization risk without improving yield significantly. |

| 5. Monitoring | Perform a Chloranil Test (for secondary amines) or Kaiser Test. | If recoupling is needed, use fresh reagents. Do not "top up" with base. |

| 6. Fmoc Removal | Use 20% Piperidine/DMF + 0.1M Oxyma Pure .[4] | Pro-Tip: Adding Oxyma to the deprotection cocktail suppresses aspartimide formation and racemization of sensitive residues [2]. |

Decision Tree for Protecting Groups

Figure 2: Selection guide for Fmoc-Dap derivatives based on synthesis requirements.

References

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

-

Jad, Y. E., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2015). OxymaPure/DIC: The best coupling reagent for preventing racemization in peptide synthesis. Organic & Biomolecular Chemistry, 13, 2393-2398. [Link]

-

Li, W., & Moynihan, H. (2013). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 11, 307-310. [Link](Note: Highlights lactamization risks in Dap/Dab analogs).

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with Fmoc-L-Dap Monomers in DMF

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses one of the common, yet often frustrating, hurdles in Solid-Phase Peptide Synthesis (SPPS): the incomplete dissolution of Fmoc-L-Dap (L-2,3-diaminopropionic acid) monomers in N,N-Dimethylformamide (DMF). This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fmoc-L-Dap(X)-OH monomer is not dissolving or is dissolving very slowly in DMF at the standard concentration for coupling. What is the immediate cause and what are the first steps I should take?

A1: This is a frequent observation, particularly with Fmoc-amino acid derivatives that have bulky side-chain protecting groups or a tendency to aggregate. The primary cause is often a kinetic barrier to dissolution rather than inherent insolubility. In SPPS, incomplete dissolution is a critical failure point, as only fully dissolved monomers can participate in the coupling reaction, preventing deletion sequences and ensuring high-purity final peptides[1].

Immediate Troubleshooting Steps:

-

Patience and Agitation: Give the solution adequate time to dissolve. Gentle vortexing or stirring for 15-30 minutes is the first and simplest step. Some derivatives, especially those with large, hydrophobic protecting groups, are slow to solvate.

-

Sonication: If gentle agitation is insufficient, sonication is a highly effective method. Use a standard laboratory ultrasonic bath for 5-15 minute intervals. This process uses high-frequency sound waves to break apart intermolecular interactions and aggregates, significantly accelerating dissolution.[1]

-

Gentle Warming: Carefully warm the solution to 30-40°C. Increased thermal energy enhances the solubility of most compounds. However, exercise caution: prolonged heating or temperatures exceeding 40°C can risk thermal degradation or premature side reactions. Never heat a solution containing your activation reagents (e.g., HCTU, HATU).

Q2: I'm using a high-quality, peptide-synthesis-grade DMF, but my Fmoc-L-Dap(Boc)-OH still shows poor solubility. Could the solvent itself be the issue?

A2: Yes, even high-grade DMF can be a source of problems. The chemical stability of DMF is a critical factor. Over time, DMF can degrade to form trace amounts of dimethylamine and formic acid.[2] Dimethylamine is a base and can cause slow, premature removal of the acid-labile Fmoc protecting group, which can affect the monomer's properties and subsequent reactions.[2]

Causality and Validation:

-

The Problem with Amine Impurities: The presence of free amines in your DMF can lead to the formation of small amounts of deprotected Dap monomer or other byproducts, which may have different solubility profiles or interfere with the coupling reaction.

-

Solvent Quality Check: To validate your DMF, you can perform a simple check. Add a small amount of an indicator like bromothymol blue. A yellow color indicates acidic conditions, while a blue color indicates basic (amine contamination) conditions. For a more rigorous approach, use a fresh, sealed bottle of high-purity, anhydrous DMF and compare the dissolution.

Q3: Does the side-chain protecting group on the Dap monomer influence its solubility in DMF? I'm having more trouble with Fmoc-L-Dap(Mtt)-OH than with Fmoc-L-Dap(Boc)-OH.

A3: Absolutely. The nature of the side-chain protecting group (the 'X' in Fmoc-L-Dap(X)-OH) plays a significant role in the monomer's overall physicochemical properties, including its solubility.

-

Steric Hindrance and Aggregation: Large, bulky, and hydrophobic protecting groups like Mtt (4-methyltrityl) or Trt can promote intermolecular aggregation through non-polar interactions. This aggregation competes with the solvation process by DMF molecules, making dissolution more difficult compared to smaller, less hydrophobic groups like Boc (tert-butyloxycarbonyl).[3]

-

Hydrogen Bonding Potential: The protecting group can mask or introduce potential hydrogen bonding sites, altering the molecule's interaction with the polar aprotic DMF solvent.

While most common derivatives are documented as being soluble in DMF, practical experience often shows that derivatives with larger protecting groups require more assistance (like sonication or gentle warming) to achieve a clear solution at typical coupling concentrations (0.2-0.5 M).

| Fmoc-L-Dap Derivative | Side-Chain Group | Typical Solubility in DMF | Key Considerations & Troubleshooting |

| Fmoc-L-Dap(Boc)-OH | Boc | Generally good to excellent[3] | Standard agitation is usually sufficient. |

| Fmoc-L-Dap(Mtt)-OH | Mtt | Documented as "clearly soluble" (1 mmol in 2 mL) | Bulky group may slow dissolution. Sonication is often recommended. |

| Fmoc-L-Dap(ivDde)-OH | ivDde | Good solubility in polar organic solvents like DMF[4] | The ivDde group is large; allow sufficient time or use sonication. |

| Fmoc-L-Dap(Dde)-OH | Dde | Enhanced solubility in polar solvents[] | Similar to ivDde, may require assistance for rapid dissolution. |

Troubleshooting Guides

Workflow: Systematic Approach to Resolving Fmoc-L-Dap Solubility Issues

This workflow provides a logical sequence of steps to diagnose and solve solubility problems encountered during SPPS.

Sources

Technical Support Center: Gamma-PNA Oligomer Purification

Welcome to the technical support center for gamma-Peptide Nucleic Acid (γPNA) oligomer purification. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize the purification of your crude γPNA products. High purity is non-negotiable for achieving reliable and reproducible results in downstream applications, from diagnostics to therapeutic development.[1] This guide consolidates field-proven insights and best practices to help you navigate the common challenges associated with γPNA purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers face when handling crude γPNA oligomers.

Q1: What are the most common impurities in crude γPNA samples?

A: Crude γPNA samples typically contain a mixture of products arising from the complexities of solid-phase synthesis. The most common impurities include:

-

Deletion Sequences (n-1, n-2): Shorter oligomers missing one or more monomers due to incomplete coupling reactions during synthesis. These are often the most challenging impurities to separate.[2][3]

-

Truncated & Incompletely Deprotected Species: Sequences that are prematurely terminated due to failed capping steps, or which retain protecting groups (e.g., Bhoc on purines) after the final cleavage.[3][4]

-

Products of Side Reactions: Modifications such as oxidation, especially of tryptophan residues if present, can occur under acidic cleavage conditions.[3]

-

Diastereomers: Due to the chiral gamma-backbone, racemization during monomer synthesis or oligomer assembly can introduce diastereomeric impurities that may be difficult to resolve.[2]

-

Reagents and Scavengers: Residual chemicals from the cleavage cocktail (e.g., TFA, m-cresol, thioanisole) and synthesis (e.g., piperidine) are always present in the crude product.[4][5]

Q2: Why is Reversed-Phase HPLC (RP-HPLC) the standard for γPNA purification?

A: RP-HPLC is the method of choice due to its high resolving power, which is essential for separating the target full-length oligomer from closely related impurities like deletion sequences.[6][7] The non-polar stationary phase (typically C8 or C18) interacts with the hydrophobic components of the PNA, primarily the nucleobases.[8] By using a gradient of an organic solvent like acetonitrile, oligomers are eluted based on their overall hydrophobicity, which is generally proportional to their length. This allows for effective size-based separation.

Q3: How should I dissolve my crude γPNA pellet before HPLC? It won't go into solution.

A: Poor solubility is a common issue. The neutral backbone of PNA can lead to aggregation, especially in purine-rich sequences.[8][9] Do not use standard buffers initially. The recommended procedure is to dissolve the crude pellet in an aqueous solution containing 0.1% Trifluoroacetic Acid (TFA).[8] If solubility remains an issue, adding 10-20% acetonitrile and gently heating the solution to 50°C for about 10 minutes can significantly aid dissolution.[8] It is also critical to use polypropylene or polyethylene tubes, as PNAs have a high affinity for glass and polystyrene surfaces, which can lead to sample loss.[8]

Q4: Why is my final yield so low after purification?

A: Low recovery can stem from several factors throughout the process. Key causes include:

-

Inefficient Synthesis: The primary determinant of yield is the efficiency of the solid-phase synthesis. Difficult or long sequences naturally have lower yields of the full-length product.[10]

-

Sample Loss: As mentioned, PNAs adhere to glass and certain plastics. Exclusively use polypropylene labware for all steps.[8]

-

Incomplete Precipitation: The initial diethyl ether precipitation may not be quantitative. Ensure a sufficient volume of ether is used and the mixture is thoroughly vortexed and chilled to maximize precipitation.[4]

-

Irreversible Aggregation: Some sequences may form aggregates that do not dissolve or that precipitate on the HPLC column.

-

Overly Broad Fraction Collection: Being too conservative and collecting only the very peak of the HPLC chromatogram will ensure high purity but at the expense of yield. It is a trade-off that must be balanced based on your application's requirements.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the RP-HPLC purification of γPNA oligomers.

Problem 1: Broad, Tailing, or Split Peaks on HPLC Chromatogram

Causality: These peak shapes are classic indicators of undesirable on-column behavior. The primary cause for PNAs is aggregation. Because of its uncharged backbone, PNA is prone to self-associate via hydrophobic interactions and hydrogen bonding, especially at high concentrations or for purine-rich sequences.[9] Other causes include secondary interactions with the silica matrix of the column or running the mobile phase pH too close to the pKa of an ionizable group.[11]

Solutions & Scientific Rationale:

-

Increase Column Temperature: This is the most effective solution. Elevating the column temperature to 55-60°C provides thermal energy to disrupt the non-covalent interactions (hydrophobic and hydrogen bonding) that cause aggregation.[8][9] This results in sharper peaks and improved resolution.

-

Dilute the Sample: Injecting a more dilute sample can prevent on-column concentration-dependent aggregation. If you need to load a large amount of material, it is better to increase the injection volume rather than the concentration.[11]

-